1-Benzyl-5-ethoxybenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-ethoxybenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-19-14-8-9-16-15(10-14)17-12-18(16)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDNACDUHBTHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 1 Benzyl 5 Ethoxybenzimidazole and Its Analogues
Overview of Classical and Modern Benzimidazole (B57391) Ring Formation Strategies
The formation of the benzimidazole core is a well-established field in organic synthesis, with primary methods involving the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. semanticscholar.org Traditional techniques often required harsh conditions, such as high temperatures and strong acids, but have been continually refined and supplemented by modern, more efficient protocols. semanticscholar.orgrsc.org
A foundational and widely utilized strategy for benzimidazole synthesis is the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon unit supplier, such as a carboxylic acid or an aldehyde. enpress-publisher.comresearchgate.netresearchgate.net
The reaction with carboxylic acids, known as the Phillips-Ladenburg synthesis , typically involves heating the o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which facilitates the dehydration and ring closure. semanticscholar.orgthieme-connect.comcolab.ws While effective for many aliphatic and aromatic acids, this method can require high temperatures, sometimes exceeding 180°C. colab.ws
The Weidenhagen reaction , which uses aldehydes, is another classical approach. semanticscholar.orgthieme-connect.com The direct condensation of o-phenylenediamines with aldehydes can be promoted by various oxidative and catalytic reagents. iosrjournals.org However, a significant challenge in this reaction, especially when two equivalents of an aldehyde are used, is the potential for competitive formation of both the desired 2-substituted benzimidazole and the 1,2-disubstituted byproduct. iosrjournals.orgbeilstein-journals.org Achieving selectivity for one product over the other often requires careful control of reaction conditions and catalyst selection. iosrjournals.orgbeilstein-journals.org
Modern modifications to these classical methods focus on milder conditions, shorter reaction times, and the use of efficient catalysts to improve yields and selectivity. rasayanjournal.co.in
An alternative and powerful strategy for synthesizing benzimidazoles involves the one-pot reductive cyclization of o-nitroanilines in the presence of an aldehyde. organic-chemistry.orgthieme-connect.com This method circumvents the need to pre-isolate the often-unstable o-phenylenediamine intermediate. The process involves the in-situ reduction of the nitro group to an amine, which then undergoes condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring.
A variety of reducing agents can be employed, with sodium dithionite (B78146) (Na₂S₂O₄) being a popular choice due to its efficiency, low cost, and tolerance of various functional groups. organic-chemistry.orgtandfonline.comtandfonline.com The reaction is typically performed by heating the o-nitroaniline and aldehyde with Na₂S₂O₄ in a solvent like ethanol (B145695). organic-chemistry.org This approach has proven versatile, accommodating a wide array of aliphatic and aromatic aldehydes and can be scaled for multi-gram production. organic-chemistry.org Furthermore, recent advancements have incorporated microwave irradiation to significantly shorten reaction times. tandfonline.comtandfonline.com Electrochemical methods have also been developed, offering a one-pot synthesis that avoids strong chemical reductants. rsc.org
This one-pot method is also applicable for creating N-substituted benzimidazoles by starting with the corresponding N-substituted o-nitroaniline, which allows for regioselective synthesis. organic-chemistry.org
Specific Synthetic Pathways Towards 1-Benzyl-5-ethoxybenzimidazole
The synthesis of the specific target molecule, this compound, requires a multi-step approach, beginning with the formation of the 5-ethoxybenzimidazole core, followed by the regioselective introduction of the benzyl (B1604629) group at the N-1 position.
A common and practical route to the core structure, 5-ethoxybenzimidazole, begins with the readily available precursor, phenacetin. mdpi.comresearchgate.netwjpps.com The synthesis proceeds through several key steps:
Nitration: Phenacetin is first nitrated using a nitrating agent like concentrated nitric acid to yield N-(5-ethoxy-2-nitrophenyl)acetamide. mdpi.comresearchgate.netwjpps.com
Hydrolysis: The acetamide (B32628) group is then hydrolyzed under acidic conditions (e.g., refluxing with hydrochloric acid) to give 4-ethoxy-2-nitroaniline (B1294931). mdpi.comresearchgate.net
Reduction: The nitro group of 4-ethoxy-2-nitroaniline is reduced to an amine to form 4-ethoxy-o-phenylenediamine. This reduction can be achieved using various reagents, such as hydrazine (B178648) hydrate. mdpi.comresearchgate.netwjpps.com
Cyclization: The resulting 4-ethoxy-o-phenylenediamine is then cyclized with a suitable one-carbon source. For example, reacting it with formic acid would yield 5-ethoxybenzimidazole. If reacted with other substituted acids, various 2-substituted-5-ethoxybenzimidazoles can be formed. mdpi.comwjpps.com
Once the 5-ethoxybenzimidazole intermediate is obtained, the final step is the introduction of the benzyl group.
The N-alkylation of an unsymmetrically substituted benzimidazole, such as 5-ethoxybenzimidazole, presents a challenge of regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N-1 or N-3), leading to a mixture of isomers (this compound and 1-benzyl-6-ethoxybenzimidazole). The ratio of these products is influenced by steric and electronic factors, as well as the reaction conditions. beilstein-journals.orggoogle.com
To achieve selective synthesis of the desired this compound, careful optimization of the alkylation conditions is crucial. Key factors include the choice of base, solvent, and alkylating agent. A typical procedure involves reacting 5-ethoxybenzimidazole with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.com The reaction temperature is also a critical parameter, often maintained between 80-100°C.
The development of regioselective N-alkylation protocols is an active area of research. Studies have shown that the choice of base and solvent system can significantly direct the alkylation to a specific nitrogen. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be highly selective for N-1 alkylation in many indazole systems, a related heterocyclic structure. beilstein-journals.org While direct studies on 5-ethoxybenzimidazole are specific, these general principles of controlling reaction conditions to favor the thermodynamically or kinetically preferred product are broadly applicable. beilstein-journals.org
Catalytic Systems in Benzimidazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the production of benzimidazoles is no exception. Catalysts are employed to increase reaction rates, improve yields, enhance selectivity, and enable the use of milder, more environmentally friendly conditions. rasayanjournal.co.indoi.orgmdpi.com
Both homogeneous and heterogeneous catalysts are widely used. Classical methods often rely on homogeneous acid catalysts like mineral acids (HCl) or polyphosphoric acid (PPA) to promote the cyclocondensation reaction. thieme-connect.comrasayanjournal.co.in However, these can be difficult to separate from the reaction mixture.
Consequently, there has been a significant shift towards the use of heterogeneous catalysts, which can be easily recovered and reused, aligning with the principles of green chemistry. doi.orgajgreenchem.com These include:
Lewis Acids: Metal salts such as ZrCl₄, Er(OTf)₃, and various lanthanide chlorides have proven to be effective catalysts for the condensation of o-phenylenediamines with orthoesters or aldehydes, often working efficiently at room temperature. researchgate.netmdpi.com
Solid-Supported Acids: Materials like silica (B1680970) sulfuric acid, phosphosulfonic acid, and sulfonic acid-functionalized carbons provide an acidic surface to catalyze the reaction, offering easy separation and recyclability. rasayanjournal.co.in
Nanoparticles: A wide variety of nanocatalysts, including magnetic nanoparticles (e.g., Fe₃O₄, CoMnO₂), have been developed. rasayanjournal.co.indoi.org These catalysts offer high surface area and reactivity, often enabling solvent-free reaction conditions. For example, zinc sulfide (B99878) (nano-ZnS) nanoparticles have been used for the cyclocondensation of aldehydes with o-phenylenediamines in ethanol. ajgreenchem.com
The table below summarizes various catalytic systems used in the synthesis of benzimidazoles, highlighting the diversity of modern catalytic approaches.
| Catalyst System | Reaction Type | Typical Conditions | Key Advantages |
| Er(OTf)₃ | Condensation of o-phenylenediamine and aldehydes | Water, Microwave or conventional heating | Green solvent, High selectivity for 1,2-disubstituted products beilstein-journals.org |
| Sodium Dithionite (Na₂S₂O₄) | Reductive cyclization of o-nitroanilines | Ethanol, Heat | One-pot synthesis, Tolerates wide range of functional groups organic-chemistry.orgthieme-connect.com |
| Fe₃O₄@SiO₂/collagen | Condensation of o-phenylenediamine and aldehydes | Not specified | Magnetically recyclable, Reusable for multiple runs doi.org |
| Zinc Sulfide (nano-ZnS) | Condensation of o-phenylenediamine and aldehydes | Ethanol, 70°C | Heterogeneous, Mild conditions, High yields ajgreenchem.com |
| L-proline | Condensation of o-phenylenediamine and aldehydes | Chloroform, Ambient temperature | Organocatalyst, Mild conditions, Selective for 1,2-disubstituted products iosrjournals.org |
| Zirconocene dichloride (Cp₂ZrCl₂) | Condensation of o-phenylenediamine and aldehydes | Ethanol | Excellent yields, Short reaction times rasayanjournal.co.in |
Homogeneous Catalysis
Homogeneous catalysis in the synthesis of benzimidazoles involves catalysts that are present in the same phase as the reactants, typically in a liquid solution. This approach often utilizes Lewis acids or transition metal complexes to activate the substrates. The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes, a reaction that can be promoted by various homogeneous catalysts. umich.edu For instance, Lewis acids such as zirconium tetrachloride (ZrCl₄), tin(IV) chloride pentahydrate (SnCl₄·5H₂O), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·Et₂O) have been employed to drive the reaction. umich.edu
Another effective homogeneous method involves palladium-catalyzed hydrogen transfer. rsc.org This process allows for the synthesis of a variety of benzimidazoles under mild conditions, yielding good to excellent results. rsc.org A key advantage of some of these palladium-based systems is the potential for catalyst recycling, which adds a green dimension to the methodology. rsc.org
Heterogeneous Catalysis (e.g., Engineered Nanocatalysts)
Heterogeneous catalysis offers significant advantages, primarily the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst reuse. oiccpress.com This is particularly relevant in the context of green chemistry. Recent advancements have focused on the use of engineered nanocatalysts, which provide a high surface area and unique electronic properties, enhancing catalytic activity. researchgate.net
Several types of heterogeneous catalysts have proven effective for benzimidazole synthesis:
Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles have been utilized as a low-cost, efficient, and magnetically recoverable catalyst for the condensation of o-phenylenediamine and aromatic aldehydes. researchgate.netaip.org The reactions proceed under mild conditions, and the catalyst can be easily removed from the reaction mixture using an external magnet. researchgate.netaip.org Similarly, Co-doped NiFe₂O₄ nanoparticles have been used for one-pot condensation reactions. doi.org
Metal Oxides: Niobium pentoxide in its deformed orthorhombic phase (ortho-Nb₂O₅) acts as an efficient and recyclable heterogeneous catalyst for synthesizing 2-substituted benzimidazoles from primary alcohols in an aqueous medium. rsc.org This method is environmentally benign as it avoids toxic metals and organic solvents. rsc.org
Zeolites: Zeolite HY has been used as a solid acid catalyst for the cyclocondensation of o-phenylenediamine and carboxylic acids under solvent-free microwave irradiation, leading to high yields and purity of 2-substituted benzimidazoles. researchgate.net
The following table summarizes the performance of various heterogeneous catalysts in the synthesis of benzimidazole derivatives.
| Catalyst | Substrates | Conditions | Time | Yield (%) | Source(s) |
| Fe₃O₄ NPs | o-phenylenediamine, Benzaldehyde (B42025) | Ethanol, Reflux | 4 h | High | researchgate.net |
| ortho-Nb₂O₅ | o-phenylenediamine, Benzyl alcohol | Water, 160 °C | 24 h | 82% | rsc.org |
| Nano-Ni(II)/Y Zeolite | o-phenylenediamine, Aldehydes | Solvent-free | - | High | researchgate.net |
| Fe@C Nanoparticles | o-phenylenediamine, Aldehydes | Toluene (B28343), 110 °C | 1-5 h | up to 99% | doi.org |
| Cu(II)–TD@nSiO₂ | o-phenylenediamine, 4-chlorobenzaldehyde | Ethanol, Reflux | 25 min | 96% | doi.org |
Organocatalysis
Organocatalysis, which employs small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. beilstein-journals.org For benzimidazole synthesis, amino acids and their derivatives are particularly effective. L-proline has been successfully used as a catalyst for the condensation of o-phenylenediamine with 1,3-dicarbonyl compounds or various aldehydes. tandfonline.comijrar.org These reactions can be carried out under mild conditions, such as at room temperature or under reflux, and often result in good to excellent yields without the need for complex chromatographic purification. tandfonline.com The use of L-proline in aqueous media further enhances the green credentials of this method. ijrar.org
In the synthesis of chiral benzimidazole derivatives, organocatalysts like L-prolinamide have proven highly effective for stereoselective aldol (B89426) additions, yielding products with high diastereomeric and enantiomeric excess. thieme-connect.comthieme-connect.com This highlights the potential of organocatalysis to control complex stereochemical outcomes in the synthesis of advanced benzimidazole analogues. thieme-connect.com
Green Chemistry Principles in the Synthesis of Benzimidazole Derivatives
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. sphinxsai.comchemmethod.com In benzimidazole synthesis, this has led to the development of methodologies that utilize safer solvents, reduce energy consumption, and employ recyclable catalysts. conicet.gov.ar
Solvent-Free Reaction Conditions
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or "dry media," reactions for benzimidazole synthesis have been developed, offering benefits such as reduced waste, lower costs, and simplified experimental procedures. researchgate.net One approach involves the simple grinding of reactants, such as o-phenylenediamines and an organic acid or aldehyde, in a mortar and pestle, followed by heating. umich.edu This one-pot, solvent-free method demonstrates high efficiency and excellent atom economy. umich.edu Another strategy employs a catalytic amount of zinc acetate (B1210297) to facilitate the reaction between substituted o-phenylenediamines and aldehydes at room temperature under solvent-free conditions, providing high yields with notable selectivity. chemmethod.com
Microwave-Assisted Synthesis
Microwave irradiation has become a popular technology for promoting green chemistry principles by significantly reducing reaction times, often from hours to mere minutes, and improving product yields. vulcanchem.comscispace.comresearchgate.net The synthesis of 1,2-disubstituted benzimidazoles, which are close structural analogues of this compound, has been achieved with remarkable efficiency using this technique. mdpi.com
A notable example is the solvent-free, microwave-assisted synthesis using a catalytic amount (1 mol%) of Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃). conicet.gov.armdpi.com This method allows for the reaction of N-substituted o-phenylenediamines with various aldehydes to be completed in just 5 minutes, achieving quantitative yields (>96%). mdpi.com The combination of microwave activation and solvent-free conditions represents a rapid, clean, and environmentally sustainable pathway to these important heterocyclic compounds. conicet.gov.armdpi.com
| Method | Catalyst | Conditions | Time | Yield (%) | Source(s) |
| Conventional | Er(OTf)₃ (1 mol%) | Toluene, 80 °C | 60 min | 61.4% | mdpi.com |
| Microwave | Er(OTf)₃ (1 mol%) | Solvent-free, 60 °C | 5 min | 99.9% | conicet.gov.armdpi.com |
| Conventional | None | Reflux | 24 h | - | researchgate.net |
| Microwave | None | 80-90 seconds | - | Higher than conventional | researchgate.net |
Aqueous Media and Recyclable Catalysts
The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. rsc.org Efficient syntheses of benzimidazoles have been developed in aqueous media, often in conjunction with recyclable catalysts. ijrar.org For example, L-proline has been used as an organocatalyst for preparing benzimidazole derivatives in water at reflux, providing an inexpensive and green method. ijrar.org
The combination of aqueous media with a recyclable heterogeneous catalyst offers a particularly sustainable approach. The synthesis of 2-substituted benzimidazoles using ortho-Nb₂O₅ as a catalyst proceeds efficiently in water, and the catalyst can be recovered and reused for at least five cycles without a significant drop in its activity. rsc.org Similarly, magnetic Fe₃O₄ nanoparticles used in ethanol can be readily separated by a magnet and reused, though some loss of catalytic activity may occur after several cycles. researchgate.net The development of robust, recyclable palladium catalysts also contributes to this goal, with some systems demonstrating high activity over six consecutive uses. rsc.org
| Catalyst | Medium | Recyclability | Activity Loss | Source(s) |
| ortho-Nb₂O₅ | Water | 5 cycles | Not significant | rsc.org |
| Fe₃O₄ NPs | Ethanol | Multiple cycles | Partial loss of activity | researchgate.net |
| Palladium Catalyst | - | 6 cycles | Maintained great activity | rsc.org |
| NANOCAT-G Series | Toluene | 5 cycles | Not significant | doi.org |
| Cu(II)–TD@nSiO₂ | Ethanol | 5 cycles | Slight decrease | doi.org |
Optimization of Reaction Parameters and Yield Enhancement Techniques
Research into the synthesis of the broader benzimidazole class of compounds provides a foundational understanding of the principles that can be applied to the specific synthesis of this compound. The primary goal is to maximize the conversion of reactants to the desired product while minimizing reaction times, energy consumption, and the formation of by-products.
Detailed Research Findings
Systematic studies have been conducted to determine the optimal conditions for benzimidazole synthesis, which generally involves the condensation of an o-phenylenediamine derivative with an aldehyde.
Influence of Catalysts: The choice of catalyst is paramount in benzimidazole synthesis. A wide array of catalysts has been explored, ranging from Lewis acids to heterogeneous and green catalysts. For instance, metal-organic frameworks (MOFs) like Mn-TPA have been shown to be highly effective. rsc.org In a model reaction for benzimidazole synthesis, optimizing the catalyst loading to 0.005 mmol at 30°C resulted in a 99.9% conversion within 10 minutes. rsc.org Other studies have demonstrated the efficacy of erbium triflate (Er(OTf)₃) as a Lewis acid catalyst, especially under microwave irradiation, where it can lead to complete conversion in as little as 5 minutes. nih.govpreprints.org Palladium catalysts, such as Pd(OAc)₂, are crucial in cross-coupling reactions for synthesizing more complex, functionalized benzimidazole analogues. uc.pt Efforts towards greener synthesis have also identified inexpensive and environmentally benign catalysts like potassium ferrocyanide (K₄[Fe(CN)₆]) for solvent-free synthesis. acgpubs.org
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield/Conversion (%) | Citation |
|---|---|---|---|---|---|---|
| Mn-TPADesolv | p-chlorobenzaldehyde, o-phenylenediamine | Ethanol | 30 | 10 min | 99.9 (Conversion) | rsc.org |
| Er(OTf)₃ (1 mol%) | N-phenyl-o-phenylenediamine, benzaldehyde | Solvent-free (MW) | 60 | 5 min | 99.9 (Yield) | nih.gov |
| Trifluoroacetic acid (TFA) (30 mol%) | o-phenylenediamine, benzaldehyde | H₂O/Ethanol (1:2) | Room Temp. | 30 min | 98 (Yield) | psu.edu |
| Pd(OAc)₂ / XPhos | 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole, 4-(methylsulfonyl)aniline | Dioxane | 100 | 16 h | Not specified | uc.pt |
| K₄[Fe(CN)₆] (10 mol%) | 1,2-diamine, aldehyde | Solvent-free | Room Temp. | < 2 min | Excellent | acgpubs.org |
| Montmorillonite K10 (MK10) | o-phenylenediamine, benzaldehyde (1:2) | Solvent-free (MW) | 60 | Not specified | 98.5 (Yield) | mdpi.com |
Role of Solvents: The reaction medium plays a significant role in the reaction's efficiency. While traditional organic solvents like dimethylformamide (DMF) and ethanol are effective, there is a growing trend towards using greener alternatives. rsc.orgnih.gov Ethanol has been identified as a highly efficient solvent for the synthesis of benzimidazole derivatives. rsc.org Ionic liquids, such as [bmim][BF₄], have been employed as both a solvent and a catalyst, leading to high yields at elevated temperatures (120°C). jsynthchem.com Water is another green solvent that has been successfully used, sometimes with surfactants, to facilitate the reaction. nih.govpsu.edu Furthermore, solvent-free conditions, often combined with microwave irradiation or grinding, represent a highly efficient and environmentally friendly approach, eliminating the need for any solvent. acgpubs.orgmdpi.com
| Solvent | Catalyst | Temperature (°C) | Time | Yield/Conversion (%) | Citation |
|---|---|---|---|---|---|
| Ethanol | Mn-TPADesolv | 30 | 10 min | 99.9 (Conversion) | rsc.org |
| [bmim][BF₄] (Ionic Liquid) | None (Solvent as catalyst) | 120 | 3-6 h | High | jsynthchem.com |
| Water | None | 100 | 120 min | 89.6 (Yield) | nih.gov |
| H₂O/Ethanol (1:2) | TFA (30 mol%) | Room Temp. | 30 min | 98 (Yield) | psu.edu |
| Solvent-free (Grinding) | K₄[Fe(CN)₆] | Room Temp. | < 2 min | Excellent | acgpubs.org |
| Solvent-free (MW) | Er(OTf)₃ (1 mol%) | 60 | 5 min | 99.9 (Yield) | nih.gov |
Effect of Temperature and Energy Sources: Reaction temperature is a critical parameter that directly influences the reaction rate. Increasing the temperature can often reduce the reaction time required for high conversion. For example, in the Mn-TPA catalyzed synthesis of benzimidazoles, increasing the temperature from 30°C to 50°C reduced the time needed for 99.9% conversion from 10 minutes to 6 minutes. rsc.org However, the optimal temperature is a balance between reaction speed and energy efficiency. rsc.org
A significant advancement in yield enhancement and rate acceleration is the use of alternative energy sources. Microwave (MW) irradiation, in particular, has proven to be a powerful tool. nih.govpreprints.org In the synthesis of 1,2-disubstituted benzimidazoles, microwave irradiation at 60°C achieved a good yield in just 10 minutes, a significant improvement over conventional heating which required much longer times. nih.gov Combining microwave heating with solvent-free conditions often leads to even better results, with reactions completing in minutes with excellent yields. nih.govmdpi.com Sonochemical activation is another technique that has been shown to produce high yields in very short reaction times. nih.gov
| Method | Temperature (°C) | Catalyst | Time | Yield (%) | Citation |
|---|---|---|---|---|---|
| Conventional Heating | 60 | None | 120 min | 59.6 | nih.gov |
| Conventional Heating | 100 | None | 120 min | 89.7 | nih.gov |
| Microwave Irradiation | 60 | None | 10 min | 71.9 | nih.gov |
| Microwave Irradiation (Solvent-free) | 60 | None | 15 min | 89.6 | nih.gov |
| Microwave Irradiation (Solvent-free) | 60 | Er(OTf)₃ (1 mol%) | 5 min | 99.9 | nih.gov |
Yield Enhancement Techniques: Beyond optimizing individual parameters, several strategic approaches can enhance yields. One-pot synthesis, where multiple reaction steps are performed in the same vessel, is an effective strategy. For example, a one-pot reductive cyclization of o-nitroanilines in the presence of aldehydes using sodium dithionite provides facile access to a wide range of 2-substituted benzimidazoles. researchgate.net This method avoids the isolation of intermediates, which can often lead to product loss.
The reusability of catalysts is another key technique for yield enhancement from a process perspective. Heterogeneous catalysts like MOFs and nanoparticles can be recovered after the reaction and reused for several cycles with only a slight decrease in activity, making the synthesis more cost-effective and sustainable. rsc.orgresearchgate.net
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation Focus on Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzimidazole (B57391) Derivatives (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. nih.govnih.gov For 1-benzyl-5-ethoxybenzimidazole, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of the benzyl (B1604629) and ethoxy groups to the benzimidazole core.
In ¹H NMR, the benzylic protons (CH₂) typically appear as a singlet, with a chemical shift value influenced by the adjacent nitrogen atom and the aromatic ring. rsc.org The protons of the ethoxy group exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, with their chemical shifts indicating attachment to an oxygen atom. The aromatic protons of the benzimidazole and benzyl rings display complex multiplets in the downfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the benzimidazole ring, the benzyl group, and the ethoxy group are diagnostic. ugm.ac.id For instance, the benzylic carbon and the carbons of the ethoxy group appear in the aliphatic region, while the aromatic and heterocyclic carbons resonate at higher chemical shifts.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially for complex benzimidazole derivatives. nih.govugm.ac.idturkjps.orgturkjps.org COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings and the ethoxy group. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows longer-range correlations (typically over two or three bonds), which is instrumental in confirming the connectivity between the benzyl group, the ethoxy group, and the benzimidazole core. nih.govturkjps.orgturkjps.org
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzimidazoles
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Benzimidazole & Benzyl) | 7.0 - 8.2 | Multiplet |
| ¹H | Benzylic CH₂ | ~5.4 | Singlet |
| ¹H | Ethoxy CH₂ | ~4.1 | Quartet |
| ¹H | Ethoxy CH₃ | ~1.4 | Triplet |
| ¹³C | Aromatic & Heterocyclic | 110 - 155 | - |
| ¹³C | Benzylic CH₂ | ~49 | - |
| ¹³C | Ethoxy CH₂ | ~64 | - |
| ¹³C | Ethoxy CH₃ | ~15 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the benzimidazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govjbarbiomed.com For this compound, electron impact ionization (EI-MS) is a common method. journalijdr.com
Upon ionization, the molecule forms a molecular ion (M⁺), the peak of which in the mass spectrum corresponds to the molecular weight of the compound. The high-resolution mass spectrum can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for N-benzyl benzimidazoles. journalijdr.commdpi.com A primary and often dominant fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. researchgate.net This is a very common fragment for compounds containing a benzyl group. Another significant fragmentation pathway can involve the loss of the ethoxy group. The fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. journalijdr.comscispace.comyoutube.com
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |
|---|---|---|
| [M]⁺ | 252 | Molecular Ion |
| [M - C₂H₅O]⁺ | 207 | Loss of ethoxy radical |
| [C₇H₇]⁺ | 91 | Benzyl cation |
Note: The relative intensities of these fragments can vary based on the mass spectrometer's settings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govrsc.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include C-H stretching vibrations from the aromatic rings and the aliphatic ethoxy and benzyl groups. The C-O stretching of the ether linkage in the ethoxy group will also be prominent. The benzimidazole ring itself gives rise to a series of characteristic skeletal vibrations. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm the substitution at the N-1 position of the benzimidazole ring. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (benzyl & ethoxy) | Stretching | 2850 - 3000 |
| C=N and C=C (benzimidazole ring) | Stretching | 1500 - 1620 |
| C-O (ether) | Stretching | 1200 - 1250 |
| C-N | Stretching | 1300 - 1400 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for their quantification. jbarbiomed.combibliotekanauki.pl For this compound, a reversed-phase HPLC method is typically employed.
In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a pH modifier like phosphoric acid or a buffer to ensure consistent ionization states. nih.govptfarm.pl The compound is separated from impurities based on its polarity. Purity is determined by the area percentage of the main peak in the chromatogram. The method can be validated for linearity, accuracy, and precision to be used for quantitative analysis. nih.govresearchgate.net
Table 4: Typical HPLC Method Parameters for Benzimidazole Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with or without acid/buffer) bibliotekanauki.plnih.gov |
| Detection | UV spectrophotometry (e.g., at 254 nm or 288 nm) nih.gov |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Thin Layer Chromatography (TLC) in Synthetic Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction, identify compounds, and check the purity of a product. nih.govmdpi.comdergipark.org.trnih.gov In the synthesis of this compound, TLC is used to follow the consumption of the starting materials and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel. ijpsm.com The plate is then developed in a suitable solvent system (eluent), which is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.orgmdpi.comjyoungpharm.org The different components of the mixture travel up the plate at different rates, resulting in their separation. The spots are visualized, often under UV light, and their retention factors (Rf values) are calculated. nih.govdergipark.org.tr A pure compound should ideally show a single spot. nih.govijpcbs.com
Table 5: TLC in the Analysis of Benzimidazole Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel G or 60 F₂₅₄ on aluminum or glass plates dergipark.org.trijpsm.com |
| Mobile Phase (Eluent) | Mixtures of hexane and ethyl acetate, or toluene (B28343) and acetone (B3395972) mdpi.comijpsm.comjyoungpharm.org |
| Visualization | UV light (254 nm) or iodine chamber dergipark.org.trijpsm.com |
| Rf Value | Ratio of the distance traveled by the compound to the distance traveled by the solvent front |
Computational and Theoretical Investigations of 1 Benzyl 5 Ethoxybenzimidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed insights into electron distribution, molecular stability, and reactivity. For benzimidazole (B57391) derivatives, these calculations help elucidate the structural and electronic features that govern their biological functions. sapub.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict optimized molecular geometry, vibrational frequencies, and various electronic properties. sapub.orgniscpr.res.in For benzimidazole derivatives, DFT calculations, often using basis sets like 6-31G(d,p), are employed to determine parameters such as bond lengths, bond angles, and dipole moments. niscpr.res.inniscpr.res.in
The electronic properties derived from DFT, such as ionization potential, electron affinity, and chemical hardness, are crucial for predicting a molecule's reactivity. ejosat.com.tr These calculations help in understanding how 1-Benzyl-5-ethoxybenzimidazole might behave in a chemical or biological environment. The method has been successfully used to correlate the theoretical structure of related benzimidazoles with experimental data, showing good agreement. niscpr.res.in
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. ejosat.com.trnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum. chemrxiv.org
For a molecule like this compound, an MEP analysis would identify:
Electron-rich regions (negative potential, typically colored red): These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov
Electron-deficient regions (positive potential, typically colored blue): These areas, usually around hydrogen atoms, are prone to nucleophilic attack. nih.gov
This analysis provides critical insights into how the molecule might interact with biological receptors or other molecules, highlighting sites for potential non-covalent interactions such as hydrogen bonding. chemrxiv.org
HOMO-LUMO Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). niscpr.res.in The energy and distribution of these orbitals are key to understanding a molecule's electronic properties and chemical reactivity. nih.gov
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are the likely sites of electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. niscpr.res.in
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEg) , is a critical parameter. A small energy gap suggests high chemical reactivity and a greater ease of electronic excitation, indicating that the molecule is more polarizable and likely to engage in charge transfer interactions. niscpr.res.innih.gov In studies of related benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO's location can vary depending on the substituents. niscpr.res.in
| Parameter | Significance in Molecular Analysis |
| HOMO Energy | Correlates with the ability to donate electrons (ionization potential). |
| LUMO Energy | Correlates with the ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and polarizability. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.gov
Binding Mode Prediction and Interaction Analysis (e.g., Hydrogen Bonding, Pi-Pi Stacking)
Docking simulations place a ligand, such as this compound, into the binding site of a target protein. The simulation then scores different binding poses based on factors like binding energy, which estimates the stability of the ligand-receptor complex. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.
The analysis of the best-docked poses reveals specific non-covalent interactions that stabilize the complex. For benzimidazole derivatives, these commonly include:
Hydrogen Bonding: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. The nitrogen atoms in the benzimidazole core are known to act as hydrogen bond acceptors. ukm.my
Pi-Pi Stacking: Aromatic rings, such as the benzyl (B1604629) and benzimidazole groups, can stack on top of each other, creating stabilizing interactions.
Hydrophobic Interactions: Nonpolar regions of the ligand and protein interact favorably, excluding water. nih.gov
These predicted interactions are crucial for understanding the mechanism of action at a molecular level. nih.gov
Target Protein Identification (e.g., Kinases, Enzymes, Receptors)
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Molecular docking studies are used to screen compounds like this compound against libraries of known protein structures to identify potential biological targets.
Based on studies of analogous compounds, potential protein targets for benzimidazole derivatives include:
Kinases: Enzymes that play a key role in cell signaling. Benzimidazole derivatives have been docked into the ATP-binding sites of kinases like EGFR kinase. nih.govukm.my
Enzymes: Compounds can act as inhibitors for various enzymes. For instance, related molecules have been studied as inhibitors of liver alcohol dehydrogenase. biointerfaceresearch.com
Receptors: Benzimidazoles have shown affinity for receptors such as the CRF-1 receptor. nih.gov
Tubulin: Some benzimidazole compounds inhibit tubulin polymerization, a target for anticancer agents. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. mdpi.com These simulations provide detailed information on the fluctuations and conformational changes of molecules, such as this compound, and their interactions with biological targets like proteins. mdpi.comnih.gov By calculating the trajectory of atoms and molecules over time, MD can reveal insights into the stability of ligand-protein complexes and the intrinsic flexibility of the interacting partners. mdpi.comnih.gov
A primary application of MD simulations in drug discovery is to assess the stability of a ligand bound to its protein target. The stability of the this compound-protein complex can be evaluated by monitoring several parameters over the course of a simulation. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from an initial reference structure. nih.govrsc.org
A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand maintains a consistent binding pose within the protein's active site throughout the simulation. mdpi.comrsc.org For instance, protein RMSD values plateauing around 2 Å are often indicative of a stable protein-ligand interaction. mdpi.com Conversely, a continuously increasing or highly fluctuating RMSD suggests that the ligand is unstable in the binding pocket and may be dissociating. nih.gov The stability is further analyzed by monitoring the persistence of critical interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues over time. rsc.orgnih.gov The conservation of these interactions is a strong indicator of a stable and favorable binding mode. acs.orgnih.gov
MD simulations are instrumental in characterizing the conformational flexibility of both the protein and the ligand upon complex formation. The Root Mean Square Fluctuation (RMSF) is calculated to quantify the flexibility of individual amino acid residues in the protein or atoms in the ligand. researchgate.netnih.govpnas.org Higher RMSF values signify greater movement and flexibility, often corresponding to loop regions or the protein termini, while lower values indicate more rigid and structurally stable domains. researchgate.netpnas.org
Analysis of the RMSF can reveal how the binding of this compound might alter the protein's dynamics. For example, a decrease in the RMSF of active site residues upon ligand binding would suggest a stabilization of the binding pocket. researchgate.net Conversely, allosteric effects could be observed as changes in flexibility in regions distant from the binding site. nih.gov These simulations can capture a range of movements from local side-chain rotations to larger, more significant domain motions, providing a comprehensive picture of the dynamic interplay between the ligand and its target. nih.govpnas.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uniroma1.itneovarsity.org For benzimidazole derivatives, QSAR models are developed to predict their activity and guide the design of new, more potent analogues. juniperpublishers.comnih.govresearchgate.net The fundamental principle is that the structural or physicochemical properties of a molecule, known as molecular descriptors, determine its biological effect. wikipedia.org
The initial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. biointerfaceresearch.com For a compound like this compound, these descriptors can be categorized into several classes.
| Descriptor Class | Description | Examples |
| Electronic | Describe the electronic properties of the molecule. | HOMO/LUMO energies, Dipole Moment, Partial Charges. nih.gov |
| Steric | Relate to the size and shape of the molecule. | Molar Refractivity, Molecular Volume, Surface Area. |
| Hydrophobic | Quantify the molecule's lipophilicity. | LogP (partition coefficient). |
| Topological | Describe atomic connectivity and molecular branching. | Balaban J index, Molecular Connectivity Indices (χ). researchgate.net |
| Quantum-Mechanical | Derived from quantum chemistry calculations. | Hydration Energy, Fukui Functions, Local Softness. juniperpublishers.comnih.gov |
This table outlines the common classes of molecular descriptors used in QSAR studies, with examples relevant to benzimidazole derivatives.
Following generation, a crucial step is the selection of a subset of descriptors that have the most significant correlation with biological activity. This is necessary to avoid overfitting and to create a robust and interpretable model. wikipedia.org Statistical methods are employed to identify the most relevant descriptors for inclusion in the final QSAR equation. biointerfaceresearch.com
With a set of selected descriptors, a mathematical model is developed, most commonly using Multiple Linear Regression (MLR), which generates a linear equation relating the descriptors to activity. biointerfaceresearch.com The goal is to produce a statistically robust model with high predictive power. uniroma1.itwikipedia.org
The quality and predictive ability of a QSAR model are assessed through rigorous validation procedures. nih.govnih.gov This involves both internal and external validation techniques. wikipedia.org
Internal Validation : This process assesses the robustness of the model using the initial dataset. The most common method is Leave-One-Out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. uniroma1.it
External Validation : The model's ability to predict the activity of new, untested compounds is evaluated using an external test set—a subset of compounds not used during model development. The predictive performance is measured by the predictive correlation coefficient (R²_pred). uniroma1.it
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Cross-validated R² | q² | Measures the internal predictive ability of the model. | > 0.5 |
| F-test value | F | Assesses the statistical significance of the regression model. | High value |
| Predictive R² for test set | R²_pred | Measures the model's ability to predict external data. | > 0.6 |
This table summarizes key statistical parameters used for the validation of QSAR models, providing a general indication of acceptable thresholds for a reliable model. uniroma1.it
Pharmacophore Generation and Mapping
Pharmacophore modeling is a central concept in rational drug design that identifies the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological activity. benthamdirect.comnih.govpatsnap.com A pharmacophore model represents a spatial blueprint of key chemical functionalities, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. ijpsonline.comdergipark.org.tr
The process can be approached in two ways: ligand-based or structure-based. dergipark.org.tr In a ligand-based approach, a set of known active molecules is superimposed to identify common chemical features that are likely responsible for their activity. dergipark.org.tr In a structure-based approach, the known 3D structure of the biological target (e.g., a protein-ligand complex) is used to directly map the key interaction points in the binding site. dergipark.org.tr
Once a pharmacophore hypothesis is generated, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules that fit the model and are therefore likely to be active. benthamdirect.comijpsonline.com For this compound, its constituent features—the benzyl group (hydrophobic, aromatic), the ethoxy group (hydrogen bond acceptor), and the benzimidazole core (aromatic, potential hydrogen bond donors/acceptors)—would be mapped onto a generated pharmacophore. ijpsonline.com This mapping helps to assess its potential activity and can guide modifications to its structure to better match the pharmacophoric requirements, thereby optimizing its interaction with the target. nih.gov
Identification of Key Pharmacophoric Features
There is no available research data identifying the key pharmacophoric features of this compound.
Virtual Screening Based on Pharmacophore Models
There is no available research data on virtual screening studies conducted based on pharmacophore models of this compound.
Structure Activity Relationship Sar Studies of 1 Benzyl 5 Ethoxybenzimidazole Analogues
General Principles of SAR in Benzimidazole (B57391) Chemistry
The benzimidazole scaffold, a bicyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. researchgate.netwhiterose.ac.ukresearchgate.net The structure-activity relationship (SAR) for benzimidazole derivatives reveals that their biological activity is profoundly influenced by the nature and position of substituents on the core nucleus. nih.govnih.gov As a structural analogue of purine, benzimidazole's mechanism of action is often attributed to its competition with natural purines, leading to the inhibition of nucleic acid and protein synthesis in target organisms. whiterose.ac.uk
Key positions on the benzimidazole ring system that are critical for modulating pharmacological effects are the N1, C2, C5, and C6 positions. nih.govnih.gov Modifications at these sites can significantly alter a compound's potency, selectivity, and pharmacokinetic profile. nih.gov For instance, the introduction of various functional groups and the alteration of their positions on the parent nucleus are primary strategies for exploring and optimizing biological effects. nih.gov SAR analyses have been instrumental in the rational design of highly potent benzimidazole derivatives for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. whiterose.ac.uknih.govnih.gov
Impact of Substituent Modifications on Biological Activities
The therapeutic potential of benzimidazole derivatives can be fine-tuned by strategic modifications to different parts of the molecule. The positions on the benzimidazole scaffold, particularly N1, C2, C5, and C6, have been identified as highly influential in determining the compound's anti-inflammatory activity, among other biological effects. nih.govresearchgate.net
The N1 position of the benzimidazole ring is a critical site for substitution, and the introduction of a benzyl (B1604629) group often enhances biological activity. nih.govnih.gov SAR studies have indicated that attaching different substituents to the N-1 position can increase the chemotherapeutic action of the resulting compounds. nih.gov For example, the presence of a benzyl group at the N-1 position has been shown to enhance the anti-inflammatory properties of certain benzimidazole series. nih.gov
Further modifications to the benzyl ring itself can also modulate activity. Research on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides demonstrated that a meta-phenoxy substitution on the N-1-benzyl group was important for antiproliferative activity against cancer cells. This highlights that both the presence of the benzyl group and its specific substitution pattern are key determinants of biological efficacy.
The C5 position on the benzimidazole ring is another key site for modification. While direct SAR studies comparing the C5-ethoxy group to other alkoxy groups are not extensively detailed in the provided literature, principles can be inferred from related modifications. For instance, in a series of candesartan (B1668252) derivatives with a 2-alkoxybenzimidazole ring, replacing the ethoxy group with hydroxy or propoxy groups resulted in similar potency for indoleamine 2,3-dioxygenase (IDO) inhibition, whereas a methoxy (B1213986) analogue was inactive. researchmap.jp This suggests that the size and nature of the alkoxy group are critical factors.
Studies on 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have shown that different ester groups at the C5 position lead to significant antineoplastic and antifilarial activity. nih.gov Furthermore, new derivatives synthesized from 5-ethoxy-2-mercapto benzimidazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the C5-ethoxy moiety is compatible with potent antimicrobial action. researchgate.net
Substitutions at various positions on the benzimidazole core are a cornerstone of SAR studies. The C2 position is frequently modified; for example, attaching 2-phenyl groups with specific substituents can influence inhibition of enzymes like COX-1, COX-2, and 5-lipoxygenase. nih.gov The C5 and C6 positions are also crucial. The introduction of electron-withdrawing groups, such as halogens, has been shown to be dependent on their position for antifungal activity. researchgate.net In some series, compounds with electron-withdrawing moieties exhibited better antibacterial activity, while the reverse was true for antifungal activity. researchgate.net
The table below summarizes the impact of various substitutions on the benzimidazole core based on reported findings.
| Position | Substituent Type | Impact on Biological Activity | Reference |
| C2 | Phenyl group | Lipophilic group at R5 favors COX-1 inhibition; hydrophilic group enhances COX-2 inhibition. | nih.gov |
| C2 | Methylene (B1212753) group (vs. amino) | Significantly reduced anti-inflammatory activity, indicating the importance of the guanidine (B92328) fraction. | nih.gov |
| C5 | Halogen (e.g., Cl) | Potent antifungal activity, confirming that activity is dependent on halogen substituents at this position. | researchgate.net |
| C5 | Sulfamoyl or Sulfonyl group | Can result in potent cannabinoid receptor antagonism or dual agonist activity for pain management. | nih.gov |
| C6 | Electron-rich or -poor groups | Activity mainly depends on the groups substituted at C6 for certain anti-inflammatory benzimidazoles. | nih.gov |
In one study, the anti-inflammatory activity of a series of benzimidazoles was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole ring. nih.gov Another study on anthelmintic agents found that replacing a -N=CH- linker with a -NH-N=CH- linker between the benzimidazole and thiophene (B33073) cores resulted in a 23% decrease in larvicidal activity. mdpi.com This demonstrates that even a subtle change, such as the addition of a single nitrogen atom to the linker, can have a substantial impact on efficacy. mdpi.com
The table below illustrates how different linkers can influence biological outcomes.
| Linker Type / Modification | Molecular Context | Impact on Activity | Reference |
| Linker Length | Between carboxyl group and C2 of benzimidazole | Activity was inversely related to the length of the linker. | nih.gov |
| Linker Composition | -N=CH- vs. -NH-N=CH- between benzimidazole and thiophene | Replacing -N=CH- with -NH-N=CH- caused a 23% reduction in anthelmintic activity. | mdpi.com |
| Linker Type | Imide linker modification | Modified to improve anti-protozoal potency and metabolic stability. | nih.gov |
Conformational Analysis and its Role in Molecular Recognition
The three-dimensional conformation of a molecule is paramount for its interaction with biological targets. In the case of 1-benzyl-1H-benzimidazole, conformational analysis reveals important structural features that govern its molecular recognition. X-ray crystallography of the parent compound, 1-benzyl-1H-benzimidazole, shows that the benzimidazole ring system is planar, while the imidazole ring and the benzene ring of the benzyl group are oriented almost perpendicular to each other, with a dihedral angle of 85.77°. researchgate.net
This specific, relatively rigid conformation dictates how the molecule presents itself to a receptor or enzyme active site. Molecular docking studies on other benzimidazole analogues have been used to understand the binding interactions with target enzymes, such as α-amylase. nih.gov These studies show that specific groups on the molecule form key interactions, like π–H bonds, with active site residues. nih.gov Therefore, the defined spatial arrangement of the benzyl and ethoxy groups relative to the planar benzimidazole core is crucial for establishing the precise non-covalent interactions (e.g., hydrogen bonding, π-π stacking) required for effective molecular recognition and subsequent biological activity. researchgate.netnih.gov
Insufficient Data to Generate Article on "1-Benzyl-5-ethoxybenzimidazole" Analogues
Following a comprehensive search for scientific literature pertaining to the structure-activity relationship (SAR) and rational design of "this compound" analogues, it has been determined that there is a lack of specific published research on this particular compound and its derivatives to construct the requested article.
While general information on the biological activities and medicinal chemistry of the broader benzimidazole class of compounds is available, detailed studies focusing on the rational design strategies for enhanced target engagement of this compound analogues could not be located. The existing research landscape covers a wide array of benzimidazole derivatives with varying substitution patterns and diverse pharmacological applications. However, specific data, including detailed research findings and data tables directly related to the SAR of this compound, remains elusive in the public domain.
To fulfill the user's request for an article structured around the rational design and SAR of this specific compound's analogues, it is necessary to first identify a defined biological target or a characterized pharmacological activity. Subsequent research would then typically involve the synthesis of a series of analogues with systematic modifications to the core structure of this compound. The biological evaluation of these analogues against the identified target would then provide the data necessary to establish a clear structure-activity relationship and inform rational design strategies for optimizing target engagement.
Without access to such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the generation of the article focusing solely on the chemical compound “this compound” and its analogues, as per the provided outline, cannot be completed at this time.
Mechanistic Investigations of Biological Activities Focus on Molecular Mechanisms
Enzyme Inhibition Mechanisms
There is no specific information available detailing the enzyme inhibition mechanisms of 1-Benzyl-5-ethoxybenzimidazole. Research on other benzimidazole (B57391) derivatives has shown various modes of enzyme inhibition. For instance, certain benzimidazole-based compounds have been identified as allosteric inhibitors of viral RNA-dependent RNA polymerase. nih.gov Other structurally related benzyl-substituted benzimidazoles have been investigated as inhibitors of enzymes like lysine (B10760008) demethylases, but this specific data is not available for this compound.
Allosteric Inhibition
No studies have been identified that demonstrate or investigate the potential allosteric inhibition of enzymes by this compound.
Active Site Competition
There is a lack of research to confirm whether this compound engages in active site competition with endogenous substrates of any particular enzyme.
Receptor Binding and Modulation Mechanisms (e.g., Opioid Receptors, Estrogen Receptors)
There is no available research on the binding and modulation of opioid or estrogen receptors by this compound. The broader class of 2-benzylbenzimidazoles, often referred to as "nitazenes," are known to be potent agonists of the µ-opioid receptor. nih.gov Additionally, some 2-phenyl-1H-benzimidazole derivatives have been investigated as ligands for the estrogen receptor. nih.gov However, these findings cannot be directly extrapolated to this compound.
Mechanisms of Antimicrobial Action (e.g., Inhibition of FtsZ polymerization, CYP51B enzyme inhibition)
Specific studies on the antimicrobial mechanism of action for this compound are not found in the literature. While some quaternary N-benzylimidazole salts have been shown to disrupt bacterial membranes, this is a different class of compounds. nih.gov The inhibition of FtsZ polymerization is a known antibacterial mechanism for certain molecules, but there is no evidence to suggest that this compound functions through this pathway. nih.gov Similarly, no information is available regarding its potential inhibition of the fungal enzyme CYP51B.
Mechanisms of Antiproliferative Action
There is no specific information available in the scientific literature regarding the mechanisms of antiproliferative action for this compound, including its potential effects on tubulin inhibition, DNA topoisomerase inhibition, or epigenetic target modulation.
Modulation of Histone Acetylation and Methylation
No studies were found that investigate the ability of this compound to modulate histone acetylation or methylation.
Investigations into Molecular Pathways and Cellular Processes
There is no available research that specifically investigates the molecular pathways and cellular processes affected by this compound.
Due to the absence of specific research on this compound, a data table of its biological activities and a list of other mentioned compounds cannot be generated as per the instructions. To provide any further information would require extrapolation from the broader benzimidazole class of compounds, which would violate the explicit instructions to focus solely on this compound.
Synthetic Applications and Chemical Transformations of 1 Benzyl 5 Ethoxybenzimidazole
Role as a Versatile Synthetic Intermediate
1-Benzyl-5-ethoxybenzimidazole serves as a versatile building block in organic synthesis. Its structure contains several potential sites for chemical transformation, allowing for the strategic introduction of new functional groups and the construction of elaborate molecules. The key reactive zones of the molecule are:
The Benzimidazole (B57391) Core: The benzene (B151609) portion of the benzimidazole system can undergo electrophilic aromatic substitution. The C2-position of the imidazole (B134444) ring is particularly noteworthy; the proton at this position is acidic and can be removed by a strong base to generate a nucleophilic carbon, enabling a wide range of C-C and C-heteroatom bond-forming reactions. nih.gov
The Substituents: The benzyl (B1604629) and ethoxy groups also offer handles for modification, although they are generally less reactive than the core. The aromatic ring of the benzyl group could be functionalized, or the entire group could be cleaved under certain reductive conditions to deprotect the N1-position.
Derivatization and Functionalization Reactions
The derivatization of the this compound scaffold is dictated by the inherent reactivity of the N-substituted benzimidazole ring system. Functionalization can be directed towards the benzene ring via electrophilic substitution or towards the C2-position of the imidazole ring.
Electrophilic aromatic substitution reactions are expected to occur on the fused benzene ring of the benzimidazole core. The regiochemical outcome of these reactions is controlled by the directing effects of the existing substituents: the imidazole moiety and the C5-ethoxy group.
The ethoxy group at the C5 position is a powerful activating, ortho-, para- directing group.
The fused imidazole ring 's effect is more complex, but it generally directs electrophiles to the C4 and C7 positions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Products |
| Bromination | Br₂ / Acetic Acid | 1-Benzyl-4-bromo-5-ethoxybenzimidazole and/or 1-Benzyl-6-bromo-5-ethoxybenzimidazole |
| Nitration | HNO₃ / H₂SO₄ | 1-Benzyl-5-ethoxy-4-nitrobenzimidazole and/or 1-Benzyl-5-ethoxy-6-nitrobenzimidazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |
Functionalization at the C2 position is a common strategy for elaborating the benzimidazole scaffold. nih.gov This is typically achieved by deprotonation of the C2-hydrogen with a strong base (like an organolithium reagent or lithium diisopropylamide) to form a potent nucleophile. This C2-anion can then react with various electrophiles.
Alkylation: Reaction of the C2-lithiated intermediate with alkyl halides (e.g., methyl iodide, ethyl bromide) would yield 1-benzyl-2-alkyl-5-ethoxybenzimidazole derivatives. A notable example of this reactivity on a related system is the copper-catalyzed enantioselective C2-allylation of N-protected benzimidazoles using 1,3-dienes as pronucleophiles, demonstrating the viability of C2-functionalization. nih.gov
Acylation: Similarly, treatment with acylating agents such as acyl chlorides or anhydrides would install a ketone functionality at the C2 position, affording 2-acyl-1-benzyl-5-ethoxybenzimidazoles. These ketone derivatives can serve as intermediates for further transformations, such as the synthesis of chalcones. ijper.org
Reactions can also be performed on the N-benzyl group, although this typically requires harsher conditions. For example, electrophilic substitution on the benzyl ring itself is possible, or the entire group can be removed through catalytic hydrogenation.
Formation of Hybrid Molecules and Conjugates
A contemporary strategy in drug discovery involves the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to produce a single chemical entity with potentially enhanced or novel biological activity. ijper.org this compound is a suitable platform for developing such hybrids.
The synthesis of these conjugates often involves a two-step process:
Functionalization: A reactive handle is introduced onto the this compound scaffold. This could be achieved via the reactions described above, for instance, by C2-acylation to introduce a ketone, which can then be used in condensation reactions.
Coupling: The functionalized benzimidazole is then coupled with another bioactive molecule. For example, N-benzyl benzimidazole chalcones have been condensed with guanidine (B92328) hydrochloride to synthesize novel benzimidazole-pyrimidine hybrids. ijper.org
This modular approach allows for the combination of the benzimidazole core with a wide array of other chemical classes, such as pyrimidines, pyrazolines, or oxadiazoles, to explore new chemical space.
Table 2: Representative Strategies for Hybrid Molecule Synthesis
| Starting Benzimidazole | Functionalization Step | Coupling Partner | Resulting Hybrid Class |
| 2-Acetyl-1-benzylbenzimidazole | Claisen-Schmidt Condensation | Aromatic Aldehydes | Benzimidazole-Chalcone |
| Benzimidazole-Chalcone | Condensation | Guanidine Hydrochloride | Benzimidazole-Pyrimidine |
| 2-Acetylbenzimidazole | Condensation | Substituted Hydrazines | Benzimidazole-Pyrazoline |
Application in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. Benzimidazole derivatives are often synthesized or utilized in MCRs. A common MCR for building fused heterocyclic systems, such as benzimidazolo[1,2-a]quinazolinones, involves the reaction of 2-aminobenzimidazole, an aldehyde, and an active methylene (B1212753) compound.
However, the applicability of this compound in these specific types of MCRs is limited. The presence of the benzyl group at the N1-position means it lacks the reactive N-H bond that is often essential for the cyclization cascades seen in many benzimidazole-based MCRs. Therefore, this compound would not be a suitable substrate for MCRs that rely on the nucleophilicity of the imidazole nitrogen for ring formation. Its utility in MCRs would require either prior functionalization to introduce a reactive group compatible with the MCR pathway or the development of novel MCRs that can engage an N-substituted benzimidazole core.
Future Directions and Emerging Research Opportunities
Development of Novel and Eco-friendly Synthetic Protocols
Traditional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh reaction conditions, toxic solvents, and lengthy procedures, leading to significant environmental waste. The future of synthesizing 1-Benzyl-5-ethoxybenzimidazole and related compounds lies in the adoption of green chemistry principles. Research is increasingly focused on developing novel, eco-friendly protocols that are not only environmentally benign but also more efficient and cost-effective.
Key areas of development include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields. For instance, the synthesis of 1-benzyl-2-phenyl-benzimidazole has been achieved with a 98.5% yield under microwave irradiation using a recyclable Montmorillonite K10 catalyst.
Green Catalysts: The use of reusable and non-toxic catalysts is a major focus. Erbium triflate (Er(OTf)3) has been shown to be an effective Lewis acid catalyst for the synthesis of 1,2-disubstituted benzimidazoles, even in solvent-free conditions or in water. Similarly, nano-catalysts like ZnO nanoparticles are being explored to improve yields and reduce reaction times.
Alternative Solvents: The replacement of volatile organic solvents with greener alternatives like water or ionic liquids is a critical step. Some protocols are even moving towards solvent-free reactions, further minimizing the environmental impact.
These modern approaches not only align with the principles of sustainable chemistry but also offer practical advantages in terms of efficiency and ease of product isolation.
Table 1: Comparison of Traditional vs. Eco-Friendly Synthetic Protocols for Benzimidazoles
| Feature | Traditional Methods | Eco-Friendly Protocols |
|---|---|---|
| Energy Source | Conventional heating (prolonged) | Microwave irradiation (rapid) |
| Solvents | Often toxic and volatile | Water, ionic liquids, or solvent-free |
| Catalysts | Often toxic, non-recyclable | Recyclable, non-toxic (e.g., Er(OTf)3, ZnO NPs) |
| Reaction Time | Long | Short (often minutes) |
| Yield | Variable | Generally high |
| Environmental Impact | High | Low |
Exploration of New Biological Targets and Mechanisms
While benzimidazoles are known for a wide range of biological activities, ongoing research aims to identify novel molecular targets and elucidate their mechanisms of action. This is crucial for developing more selective and potent therapeutic agents based on the this compound scaffold.
Emerging research is targeting enzymes and proteins critical to the pathology of various diseases:
Anticancer Targets: Benzimidazole derivatives are being investigated as inhibitors of key players in cancer progression. Molecular docking studies have identified potential interactions with targets such as Cyclin-Dependent Kinase 8 (CDK-8), Estrogen Receptor-alpha (ER-alpha), and BRAFV600, a protein kinase involved in melanoma.
Antitubercular Targets: With the rise of drug-resistant tuberculosis, new targets are urgently needed. The enzyme Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall, has been identified as a promising target for benzimidazole derivatives.
Understanding how these compounds interact with their targets at a molecular level is paramount. This involves detailed mechanistic studies to confirm the mode of inhibition and to identify key binding interactions, which can then guide the design of next-generation derivatives with improved efficacy and specificity.
Advanced Computational Design and Predictive Modeling
In silico techniques are becoming indispensable in modern drug discovery, offering a rapid and cost-effective way to design and screen potential drug candidates before their synthesis. For this compound and its analogues, computational modeling is a key area of future development.
Advanced computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used extensively to study the interaction of benzimidazole derivatives with various targets, including those in Mycobacterium tuberculosis and cancer cells, providing insights into binding affinities and interaction patterns.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding poses from molecular docking.
ADME/Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This early-stage prediction helps to identify candidates with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures in drug development.
These computational tools allow researchers to build predictive models that can screen large virtual libraries of benzimidazole derivatives, prioritizing the most promising candidates for synthesis and biological evaluation.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The convergence of computational chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability.
For benzimidazole research, the integration of AI and ML offers several exciting opportunities:
Predictive Bioactivity Models: Machine learning models, such as those based on Random Forest or Deep Neural Networks, can be trained on existing datasets of benzimidazole compounds and their biological activities. These models can then predict the activity of novel, unsynthesized derivatives, accelerating the identification of potent hits.
De Novo Drug Design: Reinforcement learning and other generative AI models can design entirely new benzimidazole-based molecules with desired properties. These models can explore a vast chemical space to generate novel candidates with potentially enhanced activity and better drug-like properties.
Target Identification and Validation: AI can analyze biological data to identify and validate new potential targets for benzimidazole derivatives, expanding their therapeutic applications.
By harnessing the power of AI and ML, researchers can significantly shorten the drug discovery timeline, reduce costs, and increase the success rate of developing new medicines based on the this compound structure.
Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science, Catalysis)
The unique chemical properties of the benzimidazole ring system extend its potential utility beyond the realm of medicine. Future research will likely explore the application of this compound and related structures in materials science and catalysis.
Materials Science: The rigid, planar, and electron-deficient nature of the benzimidazole core makes it an attractive building block for advanced materials.
Polymers for Electronics: Benzimidazole derivatives are being incorporated into polymers for use in organic light-emitting diodes (OLEDs) as electron transport materials and hosts for phosphorescent emitters. They are also used to create polyimides with high thermal stability and desirable dielectric properties for flexible electronics.
Polymer Solar Cells: Copolymers containing benzimidazole segments as electron-acceptor units are being designed for use in polymer solar cells.
Corrosion Inhibitors: Benzimidazole derivatives have shown significant efficacy as corrosion inhibitors for various metals and alloys, such as carbon steel and copper, in acidic and saline environments. Their ability to adsorb onto metal surfaces and block active sites makes them highly effective.
Catalysis: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, making benzimidazole derivatives suitable as ligands in coordination chemistry. This opens up possibilities for their use in developing novel catalysts for various organic transformations. The imine nitrogen can also be alkylated to form N-heterocyclic carbene (NHC) precursors, which are important ligands in modern catalysis.
Exploring these non-medicinal applications represents a significant growth area for benzimidazole chemistry, potentially leading to the development of new functional materials and efficient catalytic systems.
Q & A
Q. What are the common synthetic routes for 1-Benzyl-5-ethoxybenzimidazole, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. For example, a two-step protocol may include benzylation of 5-ethoxybenzimidazole precursors using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) and validated by HPLC (C18 column, acetonitrile/water mobile phase) . Characterization via -NMR and -NMR is critical to confirm substitution patterns and absence of byproducts .
Q. How is this compound characterized structurally and functionally in preclinical studies?
- Methodological Answer : Structural confirmation requires spectroscopic techniques:
- NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for benzyl and benzimidazole rings) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 279.14).
Functional screening involves in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity using ELISA kits) and cytotoxicity profiling (MTT assay on cell lines like RAW 264.7) .
Q. What pharmacological roles are associated with the benzimidazole scaffold, and how does this compound fit into this framework?
- Methodological Answer : Benzimidazoles exhibit diverse activities (anti-inflammatory, anticancer, antiviral) due to their planar aromatic structure, which facilitates DNA intercalation or enzyme inhibition. For this compound, focus on its potential as a 5-HT₆ receptor antagonist (via radioligand binding assays) or α-amylase inhibitor (using starch-iodine method) . Substituents like the ethoxy group enhance lipophilicity, influencing bioavailability and target engagement .
Advanced Research Questions
Q. How can 3D-QSAR and molecular docking optimize this compound derivatives for enhanced target specificity?
- Methodological Answer :
- 3D-QSAR : Use CoMFA or CoMSIA models with a training set of 30–50 derivatives. Align molecules based on the benzimidazole core, and validate using leave-one-out cross-validation (q² > 0.5) .
- Docking : Employ AutoDock Vina with crystal structures of target proteins (e.g., α-amylase PDB: 1B2Y). Prioritize derivatives with strong hydrogen bonding (e.g., with Asp197) and hydrophobic interactions .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) for this compound derivatives be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., MDA-MB-231 for anticancer studies) and incubation times.
- Meta-Analysis : Pool data from multiple studies (e.g., using pIC₅₀ values) to identify outliers. Apply multivariate regression to account for variables like solvent polarity or assay temperature .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., apoptosis flow cytometry alongside MTT assays) .
Q. What strategies improve the metabolic stability of this compound in vivo?
- Methodological Answer :
Q. How does the benzyl substituent influence the compound’s binding to serotonin receptors, and what computational tools validate this?
- Methodological Answer : The benzyl group enhances π-π stacking with receptor aromatic residues (e.g., Phe6.52 in 5-HT₆). Validate via:
- Molecular Dynamics Simulations : Analyze binding stability over 100 ns trajectories (RMSD < 2 Å).
- Free Energy Calculations : Use MM-PBSA to quantify contributions of hydrophobic vs. polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
